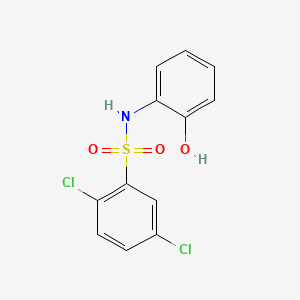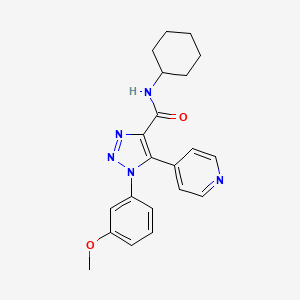![molecular formula C22H18ClN3O2 B2982572 3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923257-23-2](/img/structure/B2982572.png)
3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,2-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been used in the development of potential anticancer agents .
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions . They can also be synthesized from thermal [3s,3s] sigmatropic rearrangement of certain uracils .Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidines is complex and can be modified to create a variety of derivatives with different properties .Chemical Reactions Analysis
The chemical reactions involving pyrido[3,2-d]pyrimidines are diverse and depend on the specific derivative and conditions . They can undergo various reactions such as sigmatropic rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[3,2-d]pyrimidines can vary widely depending on the specific derivative. These properties can be influenced by factors such as the presence of different substituents and the overall molecular structure .Scientific Research Applications
Synthetic Chemistry Applications
Pyrido[3,2-d]pyrimidine derivatives are utilized in the synthesis of various heterocyclic compounds, demonstrating the unique reactivity of these structures in chemical transformations. For instance, one study reports on the regioselective synthesis of pyrimidine-annelated heterocycles, showcasing the versatility of pyrido[3,2-d]pyrimidine derivatives in constructing complex molecular frameworks (Majumdar et al., 2001). These synthetic routes are vital for developing novel compounds with potential applications in medicinal chemistry and material science.
Pharmacological Research
While specifically excluding information on drug use and side effects, it's worth mentioning that compounds with the pyrido[3,2-d]pyrimidine scaffold are frequently explored for their biological activities. For example, certain derivatives have been studied for their catalytic and antitumor activities, illustrating the potential of these compounds in therapeutic applications. One research highlighted the synthesis and structural characterization of pyrimidine derivatives coordination complexes, showing notable antitumor activity against specific cancer cell lines (Lu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-4-2-5-17(12-15)14-25-19-6-3-11-24-20(19)21(27)26(22(25)28)13-16-7-9-18(23)10-8-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYLWEMEQCRMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2982489.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)
![Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2982491.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)


![5-Chloro-2-[1-(cyclohexylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2982505.png)
![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)



